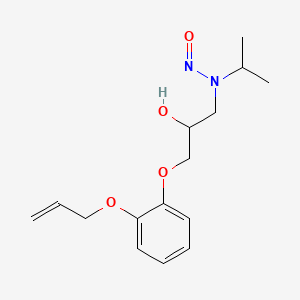
N-Nitrosooxprenolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosooxprenolol, also known as this compound, is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Formation and Mechanisms
N-Nitroso compounds, including N-Nitrosooxprenolol, are typically formed when beta-adrenergic blockers react with nitrites in acidic conditions. This reaction has been documented for several beta-blockers, including oxprenolol, where sodium nitrite in hydrochloric acid leads to the formation of N-nitrosamines . The presence of such compounds raises concerns due to their potential carcinogenicity.
Genotoxicity Studies
In Vitro Studies:
Research has demonstrated that this compound exhibits genotoxic effects in both rat and human hepatocytes. For instance, a study indicated that exposure to NO-oxprenolol at concentrations as low as 0.03 mM resulted in significant DNA damage and repair activity . The genotoxicity was assessed using various methodologies, including DNA fragmentation assays and the evaluation of mutagenic activity in co-cultured hepatocytes.
In Vivo Studies:
In vivo studies further corroborate the genotoxic potential of this compound. In mice, administration of NO-oxprenolol led to an increased incidence of micronucleated cells in the liver, indicating a mutagenic effect . However, no significant mutagenicity was observed in bone marrow or spleen cells, suggesting tissue-specific effects.
Safety Implications
The presence of N-Nitroso compounds in pharmaceuticals has raised significant safety concerns. Regulatory bodies such as the U.S. Food and Drug Administration have classified these compounds as "cohort-of-concern" due to their carcinogenic potential . The detection and quantification of this compound in drug formulations are critical for ensuring patient safety. Recent advancements in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have improved the sensitivity and reproducibility of quantifying nitrosamines in pharmaceutical products .
Case Studies
-
Genotoxicity Assessment :
A comprehensive study evaluated the mutagenicity of this compound using various bacterial strains and mammalian systems. The results indicated that while NO-oxprenolol was negative in standard Ames tests, it exhibited mutagenic properties when metabolic activation was introduced . This highlights the importance of metabolic context in assessing the safety of nitrosamines. -
Pharmaceutical Analysis :
A recent analysis focused on the quantification of N-Nitroso propranolol (a closely related compound) using advanced chromatographic techniques. The study achieved a limit of detection at 0.005 ng/mL, demonstrating the ability to detect trace levels of this potentially harmful impurity within pharmaceutical formulations .
Propriétés
Numéro CAS |
96497-86-8 |
|---|---|
Formule moléculaire |
C15H22N2O4 |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
N-[2-hydroxy-3-(2-prop-2-enoxyphenoxy)propyl]-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C15H22N2O4/c1-4-9-20-14-7-5-6-8-15(14)21-11-13(18)10-17(16-19)12(2)3/h4-8,12-13,18H,1,9-11H2,2-3H3 |
Clé InChI |
YNIJTDHMIVPPSK-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC(COC1=CC=CC=C1OCC=C)O)N=O |
SMILES canonique |
CC(C)N(CC(COC1=CC=CC=C1OCC=C)O)N=O |
Synonymes |
1-((1-methylethyl)nitrosoamino)-3-(2-(2-propenyloxy)phenoxy)-2-propanol N-nitrosooxprenolol NO-oxprenolol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















